2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(Methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 2 with a methylsulfanyl group and at position 3 with a 3-pyridinyl moiety. Its molecular formula is C₇H₆N₂OS₂ (molecular weight: 198.258), and it has a CAS registry number 176530-46-4 .
Properties
IUPAC Name |
2-methylsulfanyl-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-17-12-14-9-4-6-18-10(9)11(16)15(12)8-3-2-5-13-7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSXMMFYOGBCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative.
Methylsulfanyl Substitution: The methylsulfanyl group can be introduced through nucleophilic substitution reactions, often using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridinyl group can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. Specifically, compounds structurally related to 2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one have shown potent activity against various cancer cell lines:
- Breast Cancer (MCF-7) : Compounds similar to this compound demonstrated growth inhibition comparable to doxorubicin, a standard chemotherapy drug .
- Cervical Carcinoma (HeLa) : Antitumor studies revealed that these compounds can effectively inhibit cell proliferation in cervical cancer models .
- Colon Cancer (HCT-116) : The compound's derivatives have also shown efficacy in inhibiting growth in colonic carcinoma cells .
Antimicrobial Properties
The thieno[3,2-d]pyrimidine framework is known for its antimicrobial potential. Studies have demonstrated that:
- Compounds derived from this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial capabilities .
- The presence of the methylsulfanyl group enhances the bioactivity of these compounds, contributing to their effectiveness against various microbial strains .
Anti-inflammatory Effects
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The mechanisms involve:
- Inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of inflammatory diseases.
- Potential applications in treating conditions such as arthritis and other inflammatory disorders due to their ability to modulate immune responses .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural modifications at various positions on the thieno[3,2-d]pyrimidine core significantly influence the biological activity of the derivatives.
Table 1: Structure-Activity Relationship of Thieno[3,2-d]pyrimidines
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| This compound | Antitumor (MCF-7, HeLa) | |
| 4-substituted derivatives | Antimicrobial (Gram-positive/negative) | |
| 6-substituted derivatives | Anti-inflammatory |
Case Studies
Several studies have documented the applications of thieno[3,2-d]pyrimidine derivatives:
- Antitumor Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of synthesized thieno[3,2-d]pyrimidines against clinical isolates. The results indicated significant inhibition zones for several derivatives against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Interacting with Receptors: Modulating receptor activity to produce a therapeutic effect.
Disrupting Cellular Processes: Interfering with cellular pathways to inhibit the growth of cancer cells or pathogens.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and physicochemical properties of the target compound and its analogs:
Key Observations:
Substituent Effects on Melting Points :
- Bulky substituents (e.g., bis-aryl groups in compound 6b ) and halogenation (e.g., bromine in 8a ) correlate with higher melting points (>180°C), likely due to increased crystallinity and intermolecular interactions .
- N-Methylation (e.g., 3a ) reduces melting points compared to unmodified analogs, possibly by disrupting hydrogen bonding .
Core Modifications: Pyrido-fused derivatives (e.g., 8a) exhibit significantly higher molecular weights and melting points compared to non-fused thienopyrimidinones .
Anticancer Activity
- Thieno[3,2-d]pyrimidinones with EGFR/VEGFR-2 Inhibition: Derivatives bearing pyrrolidin-2-ylethynyl or indol-3-yl groups (e.g., in ) show potent anticancer activity via EGFR/VEGFR-2 inhibition . The target compound’s 3-pyridinyl group may mimic these interactions but lacks direct evidence in the provided data.
- Pim-1 Kinase Inhibition: Pyridothienopyrimidinones (e.g., 8a–c) demonstrate Pim-1 inhibitory activity, with bromine substitution enhancing binding affinity . The target compound’s methylsulfanyl group may serve as a hydrogen bond acceptor, similar to bromine’s electronegative effects.
Antimicrobial Activity
- Clostridium difficile Inhibition: Thieno[3,2-d]pyrimidin-4(3H)-ones with amide side chains (e.g., in ) exhibit potent activity (IC₅₀ < 1 µM) . The target compound’s pyridinyl group could enhance membrane penetration compared to bulkier aryl substituents.
Melanogenesis Modulation
- Thieno[2,3-d]pyrimidin-4(3H)-ones: Azepine-containing derivatives () increase melanin synthesis in B16 cells by ~150%, suggesting substituent-dependent modulation of tyrosinase pathways . The target compound’s pyridinyl group may exhibit similar electronic effects.
Biological Activity
2-(Methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one, a compound with the molecular formula C₁₂H₉N₃OS₂ and CAS No. 338779-47-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Weight: 275.35 g/mol
- Structure: The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer , antimicrobial , and anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines possess significant anticancer properties. For instance, a study highlighted that similar compounds showed potent activity against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
- HCT-116 (colonic carcinoma)
In these studies, compounds comparable to doxorubicin were found to inhibit cell growth effectively, suggesting that this compound may also exhibit similar effects due to its structural characteristics .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against:
- Bacteria: E. coli and S. aureus
- Fungi: A. flavus and A. niger
In vitro studies revealed that certain derivatives demonstrated significant bacteriostatic effects, indicating potential use in treating infections caused by resistant strains .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Inflammatory Mediators: Compounds with similar structures often affect cytokine production and inflammatory mediators.
Case Studies
-
Antitumor Efficacy Study:
A recent study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited activity comparable to established chemotherapeutics like doxorubicin . -
Antimicrobial Evaluation:
Another research effort focused on the antimicrobial properties of thieno[3,2-d]pyrimidines demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study suggested that structural modifications could enhance efficacy .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Answer: Synthesis typically involves (i) cyclization to form the thieno[3,2-d]pyrimidinone core using precursors like 3-aminothiophene derivatives under reflux with catalysts (e.g., ZnCl₂) ; (ii) substitution reactions to introduce the methylsulfanyl and 3-pyridinyl groups via nucleophilic displacement or coupling reactions (e.g., Suzuki coupling for aryl groups) . Optimization requires temperature control (60–120°C), solvent selection (DMF or DMSO for polar intermediates), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Answer: Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and core structure .
- Mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection for purity assessment (>95% required for biological assays) .
- X-ray crystallography (if crystalline) to resolve 3D conformation and validate docking studies .
Q. What is the significance of the thieno[3,2-d]pyrimidinone core in biological activity?
- Answer: The bicyclic structure provides rigidity, enabling strong interactions with enzyme active sites (e.g., kinases, dihydrofolate reductase). The sulfur atom enhances electron delocalization, improving binding to hydrophobic pockets in targets like cancer-related proteins .
Q. Which biological targets are commonly associated with this compound class?
- Answer: Thienopyrimidinones inhibit enzymes such as:
- Tyrosine kinases (e.g., EGFR, VEGFR) via ATP-binding site competition .
- Dihydrofolate reductase (DHFR) , critical in nucleotide synthesis .
- Cyclooxygenase-2 (COX-2) in inflammatory pathways .
Advanced Research Questions
Q. How can conflicting data on IC₅₀ values across studies be resolved?
- Answer: Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using:
- Consistent cell lines (e.g., MCF-7 for breast cancer) .
- Dose-response curves with triplicate measurements.
- Positive controls (e.g., methotrexate for DHFR inhibition) to calibrate activity .
Q. What strategies improve selectivity for target enzymes over off-target proteins?
- Answer:
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., trifluoromethyl groups reduce off-target binding) .
- Molecular dynamics simulations to predict binding stability and optimize steric/electronic interactions .
- Prodrug designs (e.g., ester derivatives) to enhance tissue-specific activation .
Q. How do solvent and pH affect the compound’s stability during in vitro assays?
- Answer:
- Aqueous buffers (pH 7.4) : Hydrolysis of the methylsulfanyl group may occur; use DMSO stock solutions (<0.1% final concentration) .
- Acidic conditions (pH <5) : Risk of pyrimidine ring protonation, altering solubility. Monitor via UV-Vis spectroscopy .
Q. What computational methods predict binding modes with novel targets?
- Answer:
- Molecular docking (AutoDock Vina) to screen against kinase libraries .
- QM/MM simulations to model electron transfer in enzyme inhibition .
- Pharmacophore modeling to identify critical interaction points (e.g., hydrogen bonds with pyridinyl nitrogen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
